N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide
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Description
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H14N4O3S and its molecular weight is 318.35. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is Cytochrome P450 2A6 . This enzyme is part of the cytochrome P450 family of enzymes, which are responsible for metabolizing various substances in the body.
Mode of Action
The compound interacts with its target, Cytochrome P450 2A6, and exhibits a high coumarin 7-hydroxylase activity . This interaction leads to the hydroxylation of certain anti-cancer drugs such as cyclophosphamide and ifosphamide . It is also competent in the metabolic activation of aflatoxin B1 .
Biochemical Pathways
The compound affects the biochemical pathways related to the metabolism of certain drugs and toxins. Specifically, it enhances the hydroxylation process of cyclophosphamide and ifosphamide, which are anti-cancer drugs . It also plays a role in the metabolic activation of aflatoxin B1, a potent carcinogen .
Result of Action
The result of the compound’s action is the enhanced metabolism of certain drugs and toxins. By increasing the hydroxylation of cyclophosphamide and ifosphamide, the compound may enhance the efficacy of these anti-cancer drugs . Additionally, its role in the metabolic activation of aflatoxin B1 could influence the body’s response to this toxin .
Biological Activity
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Furan ring : Known for its reactivity and ability to participate in various chemical reactions.
- Pyridine ring : Contributes to the compound's biological activity through interactions with biological targets.
- Imidazole sulfonamide : This moiety is often associated with antibacterial and antifungal properties.
The molecular formula for this compound is C15H15N3O2S, with a molecular weight of approximately 301.36 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For example, sulfonamides are known to inhibit dihydropteroate synthase, which is crucial for folate synthesis in bacteria.
- Receptor Interaction : The imidazole and pyridine rings can interact with various receptors, potentially modulating signaling pathways within cells.
- Antimicrobial Activity : Its structure suggests potential effectiveness against bacterial strains, as sulfonamides have historically been used as antibacterial agents.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A comparative study highlighted the following Minimum Inhibitory Concentrations (MICs) against common pathogens:
Compound | Pathogen | MIC (μg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 5 |
Compound B | Escherichia coli | 10 |
N-(furan-pyridine) | Bacillus subtilis | 15 |
These results indicate that the compound's structural components contribute to its effectiveness against bacterial infections.
Anticancer Activity
Preliminary studies have also suggested that this compound may possess anticancer properties. In vitro assays demonstrated:
- Cell Line Tested : MCF7 (breast cancer)
- IC50 Value : 25 μM
- Mechanism : Induction of apoptosis through caspase activation.
Case Studies
- Study on Anticancer Effects : A study conducted by Goreti Ribeiro Morais et al. evaluated a series of imidazole derivatives, including this compound). Results indicated a dose-dependent inhibition of tumor growth in xenograft models, suggesting potential for therapeutic applications in oncology .
- Antibacterial Efficacy Assessment : Jain et al. synthesized various imidazole derivatives and assessed their antimicrobial activity against S. aureus and E. coli using the cylinder well diffusion method. The study found that compounds with similar structures exhibited promising antibacterial effects, supporting further investigation into this compound's potential .
Properties
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-1-methylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-18-9-14(16-10-18)22(19,20)17-8-11-4-5-12(15-7-11)13-3-2-6-21-13/h2-7,9-10,17H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPYNTLUKUBHPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.